PIM-1 Kinase Inhibition Potency: Head-to-Head with Closest Patent Comparator
In a biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Ser112 (pH 7.0, 22°C), N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide inhibited recombinant human PIM-1 with an IC50 of 0.0586 nM [1]. By comparison, a structural analog from the same Amgen patent series—possessing a 4,6-dimethyl substitution on the pyrimidine ring—exhibited an IC50 of 0.170 nM against the same target under identical assay conditions, representing a ~2.9-fold reduction in potency [2].
| Evidence Dimension | PIM-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0586 nM |
| Comparator Or Baseline | 4,6-Dimethyl-pyrimidine analog from US9394297: IC50 = 0.170 nM |
| Quantified Difference | ~2.9-fold more potent (unsubstituted pyrimidine core vs. 4,6-dimethyl substituted) |
| Conditions | Biochemical assay; recombinant human PIM-1; biotinylated-BAD peptide (Ser112) phosphorylation; pH 7.0; 22°C |
Why This Matters
The ~3-fold potency advantage of the unsubstituted pyrimidine core directly translates to lower compound consumption in high-throughput screening campaigns and reduced cost per data point in dose-response studies.
- [1] BindingDB Entry BDBM238788. IC50 = 0.0586 nM for PIM-1 (Amgen US Patent assay, entry 8270). View Source
- [2] BindingDB Entry BDBM238788. IC50 = 0.170 nM for PIM-1 (full-length recombinant, assay entry 50008283). View Source
